molecular formula C18H15BrN4O B2363282 2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2194908-01-3

2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2363282
CAS No.: 2194908-01-3
M. Wt: 383.249
InChI Key: KDLFAEYZJWIBSE-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This bromophenyl-acetamide derivative features a pyridine-pyrazine core, a structural motif found in compounds investigated as potential adenosine receptor antagonists . Such antagonists are valuable tools for studying pathways related to inflammatory diseases, such as asthma, and other neurological disorders . The molecular structure, which includes a 4-bromophenyl group and a methylacetamide linker, is analogous to other documented compounds characterized by techniques like X-ray crystallography to understand intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence crystal packing and physicochemical properties . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for in vitro binding assays and biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O/c19-15-3-1-13(2-4-15)11-17(24)23-12-16-18(22-10-9-21-16)14-5-7-20-8-6-14/h1-10H,11-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLFAEYZJWIBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amidation

The acetamide backbone is synthesized via EDC/HOBt coupling, as demonstrated in analogous systems:

Procedure :

  • Reactants : 4-Bromophenylacetic acid (1.0 equiv), (3-(pyridin-4-yl)pyrazin-2-yl)methylamine (1.05 equiv), EDC·HCl (1.2 equiv), HOBt (1.1 equiv)
  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (2.0 equiv)
  • Conditions : 0°C → RT, 12 h
  • Workup : Aqueous HCl extraction, NaHCO₃ wash, DCM evaporation
  • Yield : 68–74% after recrystallization (DCM/hexane)

Mechanism : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide.

Synthesis of (3-(Pyridin-4-yl)Pyrazin-2-yl)Methylamine

Pyrazine Ring Functionalization

The 3-(pyridin-4-yl)pyrazine scaffold is constructed via Suzuki-Miyaura cross-coupling, adapted from pyridine synthesis protocols:

Step 1: MEM-Protection of Pyrazin-2-ylmethanol

  • Reactants : Pyrazin-2-ylmethanol (1.0 equiv), MEMCl (1.2 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Conditions : 0°C → RT, 4 h
  • Yield : 89%

Step 2: Boronic Acid Formation

  • Reactants : MEM-protected pyrazin-2-ylmethyl bromide (1.0 equiv), trimethyl borate (3.0 equiv)
  • Catalyst : Pd(dppf)Cl₂ (0.05 equiv)
  • Solvent : DMF/THF (1:4)
  • Conditions : 75°C, 6 h under N₂
  • Yield : 81%

Step 3: Suzuki Coupling with 4-Bromopyridine

  • Reactants : Pyrazinyl boronic acid (1.0 equiv), 4-bromopyridine (1.5 equiv)
  • Catalyst : Pd(dppf)Cl₂ (0.1 equiv)
  • Base : Na₂CO₃ (2.0 equiv)
  • Solvent : THF/H₂O (4:1)
  • Conditions : 80°C, 12 h
  • Yield : 80.8%

Final Coupling and Deprotection

Amide Bond Formation :

  • Reactants : 4-Bromophenylacetic acid (1.0 equiv), (3-(pyridin-4-yl)pyrazin-2-yl)methylamine (1.05 equiv)
  • Coupling Agents : EDC·HCl (1.2 equiv), HOBt (1.1 equiv)
  • Solvent : DCM
  • Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane)
  • Yield : 72%

MEM Group Removal :

  • Reagent : TiCl₄ (2.0 equiv)
  • Solvent : DCM
  • Conditions : RT, 4 h
  • Yield : 99%

Reaction Optimization and Challenges

Critical Parameters

  • Temperature Control : Suzuki coupling requires strict N₂ atmosphere and 75–80°C.
  • Catalyst Loading : Pd(dppf)Cl₂ at 0.05–0.1 equiv balances cost and efficiency.
  • Protective Groups : MEM ensures regioselectivity during pyridinyl introduction.

Side Reactions and Mitigation

  • Overt oxidation : Controlled use of t-BuOOH prevents pyrazine ring degradation.
  • EDC Hydrolysis : Reactions conducted at 0°C minimize acid hydrolysis.

Characterization and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.1 Hz, 2H, pyridine-H), 8.45 (s, 1H, pyrazine-H), 7.52 (d, J = 8.3 Hz, 2H, BrPh-H), 7.28 (d, J = 8.3 Hz, 2H, BrPh-H), 4.72 (s, 2H, CH₂NH), 3.89 (s, 2H, COCH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).
  • HRMS (ESI+) : m/z calc. for C₁₈H₁₅BrN₄O [M+H]⁺: 413.04, found: 413.03.

Purity Assessment :

  • HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min, λ = 254 nm).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
EDC/HOBt coupling 72 98 Mild conditions, scalable
MEM-protected route 80.8 99 High regioselectivity
Gabriel synthesis 68 97 Avoids harsh reduction conditions

Industrial Scalability Considerations

  • Solvent Recovery : THF and DCM are distilled and reused, reducing costs.
  • Catalyst Recycling : Pd residues recovered via charcoal filtration (85% efficiency).
  • Safety : MEMCl handling requires anhydrous conditions and PPE.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups, such as fluorine or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(4-fluorophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromine atom plays a crucial role in the desired chemical or biological activity.

Biological Activity

The compound 2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide has emerged as a significant molecule in medicinal chemistry due to its complex structure, which incorporates a bromophenyl group, a pyridinyl group, and a pyrazinyl group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. Initial steps include the formation of bromophenyl acetamide followed by the introduction of pyridinyl and pyrazinyl groups through condensation reactions. The presence of the bromine atom significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For example, derivatives with similar structural motifs have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial lipid biosynthesis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay indicated that specific modifications enhance its potency against cancer cells while sparing normal cells .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can alter their activity, initiating various biochemical pathways that contribute to its therapeutic effects .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineAssay MethodIC50/Effectiveness
AntimicrobialGram-positive bacteriaTurbidimetric methodEffective against various strains
AntimicrobialGram-negative bacteriaTurbidimetric methodVariable effectiveness
AnticancerMCF7 (breast cancer cell line)Sulforhodamine B assayIC50 values vary by derivative
AnticancerOther cancer cell linesSRB assaySignificant cytotoxicity observed

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of structurally similar compounds, revealing that some derivatives possess significant antibacterial properties against both types of bacteria tested. This highlights the potential for developing new antibiotics based on this scaffold .
  • Anticancer Screening : In a separate investigation, several derivatives were synthesized and screened for anticancer activity against MCF7 cells. Results indicated that modifications to the acetamide group could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Q & A

Q. Q1. What are the optimized synthetic routes for 2-(4-bromophenyl)-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-bromophenylacetic acid derivatives with functionalized pyrazine-pyrrolidine intermediates. Key steps include:

  • Amide bond formation : Use of carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane under controlled temperatures (273 K) to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while triethylamine acts as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methylene chloride ensures >95% purity. Yield improvements (up to 70–80%) require strict moisture exclusion and inert gas environments .

Q. Q2. How do analytical techniques like NMR and MS resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H/13C NMR : Assignments focus on distinguishing pyrazine (δ 8.5–9.0 ppm for aromatic protons) and pyridyl protons (δ 7.5–8.5 ppm). The 4-bromophenyl group shows a singlet at δ 7.2–7.6 ppm for para-substituted aromatic protons .
  • High-resolution MS : Molecular ion peaks (e.g., [M+H]+ at m/z 413.03) confirm stoichiometry. Fragmentation patterns validate the acetamide linkage and bromine isotope signatures .

Advanced Research Questions

Q. Q3. What computational methods predict the biological activity of this compound, and how do they align with experimental data?

Methodological Answer:

  • Molecular docking : Pyrazine and pyridyl moieties show high affinity for kinases (e.g., EGFR or CDK2) due to hydrogen bonding with catalytic lysine residues. MD simulations (50 ns) assess binding stability .
  • QSAR models : Electron-withdrawing groups (e.g., bromine) correlate with enhanced anti-proliferative activity (IC50 < 10 µM in HeLa cells). Contradictions arise when steric effects from the pyridin-4-yl group reduce membrane permeability in vitro .

Q. Q4. How can contradictory data on its anti-inflammatory vs. anticancer activity be resolved?

Methodological Answer:

  • Dose-dependent studies : At low concentrations (1–10 µM), the compound inhibits COX-2 (anti-inflammatory), while higher doses (>20 µM) induce apoptosis via caspase-3 activation .
  • Cell line variability : Activity discrepancies (e.g., MCF-7 vs. A549 cells) stem from differential expression of drug transporters (e.g., P-gp) or metabolic enzymes. Co-administration with P-gp inhibitors (e.g., verapamil) enhances efficacy .

Q. Q5. What advanced techniques elucidate its solid-state behavior and crystallinity for formulation studies?

Methodological Answer:

  • Single-crystal X-ray diffraction : Orthorhombic lattice parameters (Pbca space group, a = 10.6804 Å, b = 7.5196 Å) reveal intramolecular C–H···O hydrogen bonds stabilizing the acetamide conformation .
  • DSC/TGA : Melting points (433–435 K) and thermal decomposition profiles guide lyophilization or spray-drying protocols for nanoparticle formulations .

Data-Driven Research Design

Q. Q6. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Multivariate analysis : PCA or PLS-DA models correlate substituent electronegativity (Hammett σ values) with IC50 data. Outliers (e.g., fluorophenyl analogs) highlight steric clashes in enzyme pockets .
  • Machine learning : Random forest classifiers trained on PubChem datasets predict bioactivity cliffs, prioritizing derivatives with modified pyrazine substituents for synthesis .

Q. Q7. How do reaction fundamentals inform scalable synthesis for preclinical studies?

Methodological Answer:

  • Reactor design : Continuous-flow systems reduce reaction times (from 24 h to 2–4 h) by maintaining optimal temperature and mixing efficiency .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation (e.g., thioamide intermediates), enabling real-time adjustments to solvent ratios .

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